Cas no 23578-51-0 (2,7-Octadienol)

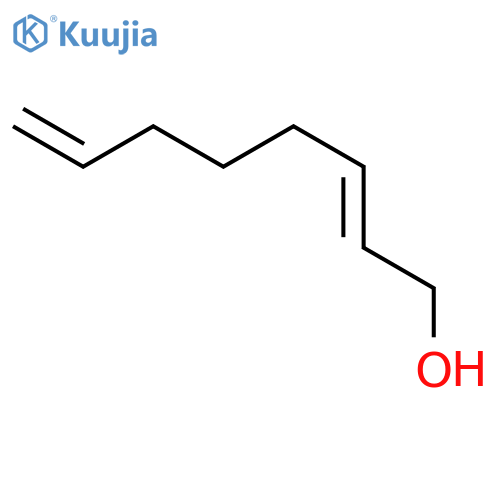

2,7-Octadienol structure

商品名:2,7-Octadienol

2,7-Octadienol 化学的及び物理的性質

名前と識別子

-

- 2,7-Octadien-1-ol

- 2,7-Octadienol (cis- and trans- mixture)

- 2,7-OCTADIENOL

- 2,7-Octadienol(Cis And Trans Mixture)

- 1-hydroxy-2,7-octadiene

- 1-octa-2,7-dienol

- 2,7-Octadiene-1-ol

- 2,7-Octadienol&octa-2,7-dienol

- 2,7-octanedienol

- octa-2,7-dien-1-ol

- Octadienolcisandtransmixture

- octadienyl alcohol

- YHYGSIBXYYKYFB-VOTSOKGWSA-N

- (2E)-octa-2,7-dien-1-ol

- 2,7-Octadienol(cis+trans)

- SCHEMBL514948

- (2E)-octa-2, 7-dien-1-ol

- 4,4-BIS(DIMETHYLAMINO)BENZIL

- LS-13475

- 62179-18-4

- A878208

- (2E)-2,7-Octadien-1-ol #

- (E)-octa-2,7-dien-1-ol

- YAA57851

- MFCD00191472

- CS-0449877

- 23578-51-0

- Q63396221

- 2,7-Octadienol

-

- MDL: MFCD00191472

- インチ: InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2,6-7,9H,1,3-5,8H2

- InChIKey: YHYGSIBXYYKYFB-UHFFFAOYSA-N

- ほほえんだ: C=CCCCC=CCO

計算された属性

- せいみつぶんしりょう: 126.10400

- どういたいしつりょう: 126.104

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 5

- 複雑さ: 84.6

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 0,87 g/cm3

- ゆうかいてん: No data available

- ふってん: 197.8±19.0 °C at 760 mmHg

- フラッシュポイント: 83°C

- 屈折率: 1.4590-1.4630

- PSA: 20.23000

- LogP: 1.89120

- ようかいせい: 未確定

2,7-Octadienol セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:warning

- 危害声明: H227-H312-H315-H318

- 警告文: P210-P264-P280-P302+P352+P312+P362+P364-P305+P351+P338+P310-P370+P378-P403+P235-P501

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- RTECS番号:RG5425000

- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い

2,7-Octadienol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | O148470-250mg |

2,7-Octadienol |

23578-51-0 | 250mg |

$ 50.00 | 2022-06-03 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O159909-25ML |

2,7-Octadienol |

23578-51-0 | >95.0%(GC) | 25ml |

¥154.90 | 2023-09-01 | |

| Fluorochem | 161900-500ml |

2,7-Octadienol (cis- and trans- mixture) |

23578-51-0 | 95% | 500ml |

£68.00 | 2022-02-28 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | O0243-25ML |

2,7-Octadienol (cis- and trans- mixture) |

23578-51-0 | >95.0%(GC) | 25ml |

¥230.00 | 2024-04-17 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O159909-100ml |

2,7-Octadienol |

23578-51-0 | >95.0%(GC) | 100ml |

¥370.90 | 2023-09-01 | |

| 1PlusChem | 1P002O6V-5g |

2,7-Octadien-1-ol |

23578-51-0 | 97% | 5g |

$36.00 | 2024-05-23 | |

| A2B Chem LLC | AB23863-500g |

Octa-2,7-dien-1-ol |

23578-51-0 | 95% | 500g |

$239.00 | 2024-04-20 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | TCIO0243-500ml |

2,7-Octadienol(cis- and trans- mixture) |

23578-51-0 | >95.0%GC | 500ml |

¥790.00 | 2024-08-09 | |

| 1PlusChem | 1P002O6V-1g |

2,7-Octadien-1-ol |

23578-51-0 | 97% | 1g |

$35.00 | 2024-05-23 | |

| eNovation Chemicals LLC | D123923-100g |

2,7-OCTADIENOL |

23578-51-0 | 97% | 100g |

$180 | 2024-05-23 |

2,7-Octadienol 関連文献

-

Roger Sheldon Chem. Commun. 2001 2399

-

Sajjad Ahmad,Lynne H. Thomas,Andrew Sutherland Org. Biomol. Chem. 2011 9 2801

-

Ji Yang,Peng Wang,Helfried Neumann,Ralf Jackstell,Matthias Beller Ind. Chem. Mater. 2023 1 155

-

Piet W. N. M. van Leeuwen,Paul C. J. Kamer Catal. Sci. Technol. 2018 8 26

-

Sajjad Ahmad,Michael D. Swift,Louis J. Farrugia,Hans Martin Senn,Andrew Sutherland Org. Biomol. Chem. 2012 10 3937

23578-51-0 (2,7-Octadienol) 関連製品

- 928-94-9(cis-2-Hexen-1-ol)

- 2305-21-7(2-Hexen-1-ol)

- 74962-98-4(trans-2-Tridecen-1-ol)

- 123551-47-3((2E,13Z)-Octadecadien-1-ol)

- 28069-72-9(trans,cis-2,6-Nonadien-1-ol)

- 22104-79-6(2-Nonen-1-ol)

- 18409-17-1(trans-2-Octen-1-ol)

- 33467-76-4((E)-hept-2-en-1-ol)

- 928-95-0((E)-Hex-2-en-1-ol)

- 31502-14-4(cis-2-Nonen-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:23578-51-0)2,7-Octadienol

清らかである:99%

はかる:500ml

価格 ($):188.0